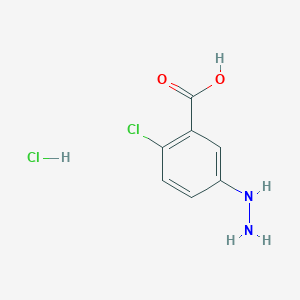

N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” are not available, related compounds have been studied. For example, 2-(4-methylsulfonylphenyl) indole derivatives have been evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-(Methanesulfonyl)phenylboronic acid has a molecular weight of 200.02 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) highlighted a microwave-assisted synthesis method for 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This environmentally friendly procedure resulted in compounds with significant antibacterial and antifungal activities, demonstrating the potential of such derivatives in antimicrobial applications (Raval, Naik, & Desai, 2012).

Enantiomeric Separation

Zhou, Trubig, Dovletoglou, and Locke (1997) described the capillary zone electrophoresis (CZE) separation of MK-0677 enantiomers, showcasing the utility of such compounds in analytical chemistry for assessing purity and composition of pharmaceutical agents (Zhou, Trubig, Dovletoglou, & Locke, 1997).

Synthesis and Antimicrobial Evaluation

Babu, Pitchumani, and Ramesh (2013) synthesized a series of biologically active derivatives showing significant activities against bacterial and fungal strains. Their work contributes to the development of new antimicrobial agents, highlighting the therapeutic potential of structurally similar compounds to N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Babu, Pitchumani, & Ramesh, 2013).

Novel Synthesis Approaches and Biological Activities

Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) explored the synthesis of heterocyclic compounds incorporating sulfamoyl moieties, targeting antimicrobial applications. This study showcases the diversity of chemical modifications possible with sulfonamide-based compounds and their potential for developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemosensor Applications

Meng, Li, Ma, Wang, Hu, and Cao (2018) developed a fluorescence chemosensor based on a structurally related compound, demonstrating its high selectivity and sensitivity for detecting Cu2+ and H2PO4− ions. This application highlights the versatility of such compounds in the development of sensitive diagnostic and analytical tools (Meng et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can often play a role in the effectiveness of similar compounds .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As an example, 4-(Methanesulfonyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research would depend on the specific properties and potential applications of “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide”. For related compounds, research directions include exploring their antibacterial and anti-inflammatory activities, as well as their potential use in various fields .

properties

IUPAC Name |

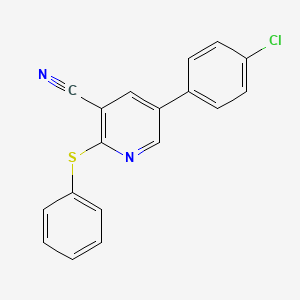

N-(4-methylsulfonylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S2/c1-21(18,19)10-4-2-9(3-5-10)14-13(17)11-8-20-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSKPVNSCHPWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-ethyl-N-[3-(2-methylimidazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2584156.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2584160.png)

![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)

![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)